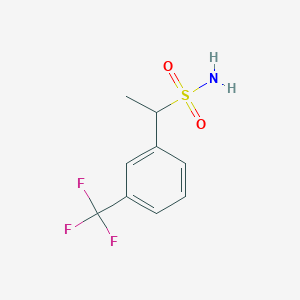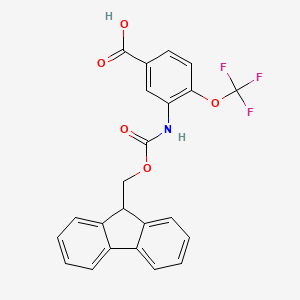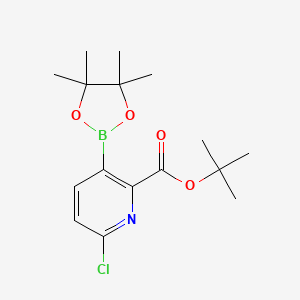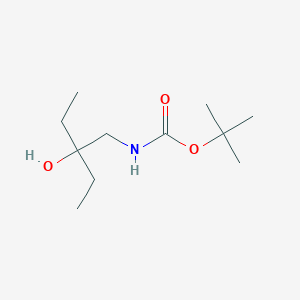
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethyl-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: Carbamates have been explored for their potential use in drug development, particularly as enzyme inhibitors.
Industry: In industrial applications, carbamates are used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can be compared with other carbamates such as:
Tert-butyl carbamate: A simpler carbamate with a single tert-butyl group.
Tert-butyl (2-chloroethyl)carbamate: Contains a chloroethyl group, which can undergo nucleophilic substitution reactions.
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate: Contains an aminoethoxy group, which can be used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-(2-ethyl-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(14,7-2)8-12-9(13)15-10(3,4)5/h14H,6-8H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
JGLXFUDRTNWFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



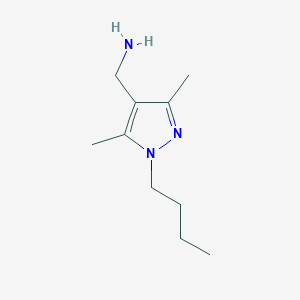
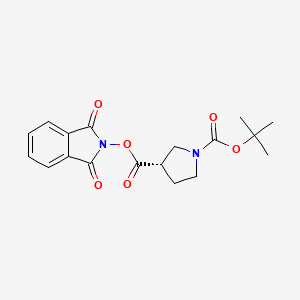


![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
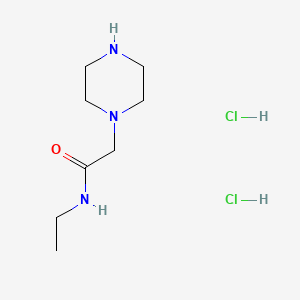

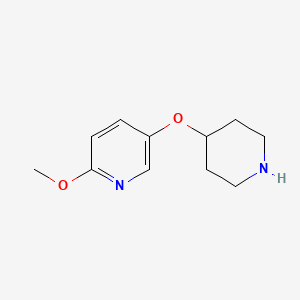
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

